molecular formula C13H14N6O3 B5732959 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-PHENYLMETHYLIDENE]PROPANEHYDRAZIDE

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-PHENYLMETHYLIDENE]PROPANEHYDRAZIDE

Cat. No.: B5732959
M. Wt: 302.29 g/mol
InChI Key: UWYJJBNHEBMUFA-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of triazine-based hydrazides, characterized by a central 1,2,4-triazin-3,5-dione core linked to a propanehydrazide moiety and an (E)-benzylidene group.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c1-8(15-10-12(21)16-13(22)19-17-10)11(20)18-14-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,15,17)(H,18,20)(H2,16,19,21,22)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYJJBNHEBMUFA-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-PHENYLMETHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps, starting with the preparation of the triazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-PHENYLMETHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-PHENYLMETHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-PHENYLMETHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Analogs

The parent compound’s analogs differ primarily in the substitution pattern on the benzylidene aromatic ring or the hydrazide chain. Key examples include:

N′-[(E)-(4-Trifluoromethylphenyl)methylene]-3-[(3,5-dioxo-1,2,4-triazin-6-yl)amino]propanehydrazide
  • Substituent : 4-Trifluoromethyl (CF3) on the benzylidene ring.
  • Molecular Formula : C17H14F3N7O3.
  • Molecular Weight : 421.33 g/mol.
N′-[(E)-(2,6-Dichlorophenyl)methylene]-2-[(3,5-dioxo-1,2,4-triazin-6-yl)amino]propanehydrazide
  • Substituent : 2,6-Dichloro (Cl2) on the benzylidene ring.
  • Molecular Formula : C16H13Cl2N7O3.
  • Molecular Weight : 422.22 g/mol.
  • Key Features : Chlorine atoms increase steric bulk and electron-withdrawing effects, which may influence binding affinity to hydrophobic pockets in biological targets .
N′-[(E)-(2,5-Dimethoxyphenyl)methylene]-2-(3,5-dioxo-1,2,4-triazin-6-yl)acetohydrazide
  • Substituent : 2,5-Dimethoxy (OCH3) on the benzylidene ring.
  • Hydrazide Chain : Acetohydrazide (shorter chain vs. propanehydrazide).
  • Molecular Formula : C14H15N5O4.
  • Molecular Weight : 333.30 g/mol.
  • The acetohydrazide chain may alter conformational flexibility compared to propanehydrazide .

Comparative Data Table

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Notable Features
Parent (Phenyl) C16H15N7O3* ~353.34* Reference compound; unmodified benzylidene
4-Trifluoromethylphenyl C17H14F3N7O3 421.33 Enhanced lipophilicity, metabolic stability
2,6-Dichlorophenyl C16H13Cl2N7O3 422.22 Electron-withdrawing, steric bulk
2,5-Dimethoxyphenyl C14H15N5O5 333.30 Improved solubility, shorter hydrazide chain

*Estimated based on structural analogy.

Potential Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (CF3, Cl) : May enhance binding to hydrophobic targets (e.g., enzymes or receptors with aromatic pockets) and improve stability.
  • Electron-Donating Groups (OCH3) : Likely to increase aqueous solubility but reduce passive diffusion across lipid membranes.
  • Hydrazide Chain Length : Propanehydrazide (three carbons) vs. acetohydrazide (two carbons) could affect molecular flexibility and interaction with targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[(E)-phenylmethylidene]propanehydrazide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves a multi-step process:

Triazine Ring Formation : Cyclization of precursors like semicarbazides or thiosemicarbazides under acidic or basic conditions (e.g., using HCl or NaOH as catalysts) .

Hydrazide Coupling : Condensation of the triazine intermediate with (E)-benzaldehyde derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours .

  • Optimization : Reaction yields can be improved by controlling temperature, solvent polarity, and stoichiometric ratios. For example, excess benzaldehyde derivatives (1.2–1.5 equivalents) enhance coupling efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Answer : A combination of spectroscopic and chromatographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of the triazine ring (δ 160–170 ppm for carbonyl groups) and hydrazide linkages (δ 8–10 ppm for NH protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]+^+) and fragmentation patterns .
  • HPLC-PDA : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different in vitro assays?

  • Answer : Discrepancies often arise from assay-specific variables:

  • Dose-Response Validation : Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) to confirm dose-dependent effects .
  • Target Specificity : Use CRISPR/Cas9 knockouts or siRNA silencing to verify if the compound’s activity is mediated by its proposed targets (e.g., enzymes like cyclooxygenase-2) .
  • Methodological Controls : Include positive/negative controls (e.g., known inhibitors) and validate assay conditions (pH, incubation time) to minimize artifacts .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Answer : Integrate multi-omics and computational approaches:

  • Proteomics : Identify binding partners via affinity purification followed by LC-MS/MS .
  • Molecular Dynamics Simulations : Model interactions between the compound and potential targets (e.g., triazine-binding pockets in enzymes) using software like GROMACS .
  • Transcriptomics : RNA-seq can reveal downstream gene expression changes, linking activity to pathways like oxidative stress response .

Q. How should researchers design experiments to assess the compound’s environmental impact, given its structural complexity?

  • Answer : Follow ecotoxicological frameworks such as those in Project INCHEMBIOL :

Abiotic Stability : Test hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV exposure).

Biotic Degradation : Use microbial consortia from soil/water samples to assess biodegradability.

Trophic Transfer Studies : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS.

Methodological Best Practices

Q. What steps ensure reproducibility in synthesizing and testing derivatives of this compound?

  • Answer :

  • Synthesis : Document all reaction parameters (e.g., solvent purity, stirring speed) and characterize intermediates rigorously .
  • Biological Assays : Adopt standardized protocols (e.g., OECD guidelines for cytotoxicity) and share raw data via open-access repositories .
  • Data Reporting : Use CHEMDNER entity recognition tools to annotate chemical structures in publications .

Q. How can theoretical frameworks guide the design of novel triazine-hydrazide analogs with enhanced properties?

  • Answer : Apply principles from drug design and QSAR:

  • Scaffold Hopping : Modify the benzylidene group with electron-withdrawing substituents (e.g., -NO2_2, -CF3_3) to improve target affinity .
  • Free Energy Perturbation (FEP) : Predict binding energy changes for proposed analogs using Schrödinger’s FEP+ module .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.